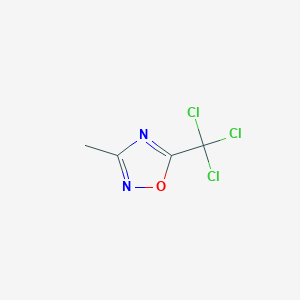

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3N2O/c1-2-8-3(10-9-2)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFWJCUKKDMFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073254 | |

| Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-25-1 | |

| Record name | 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-5-(TRICHLOROMETHYL)-1,2,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7644EE165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, halogenated derivative: this compound. We delve into the causal factors behind the chosen synthetic strategy, present a robust, step-by-step protocol, and outline a full suite of analytical techniques for structural verification and purity assessment. This document serves as a practical resource for chemists engaged in the design and synthesis of novel heterocyclic entities for drug discovery and materials science.

Rationale and Synthetic Strategy

The construction of the 1,2,4-oxadiazole ring is most reliably achieved through the cyclization of an O-acyl amidoxime intermediate.[1][3][4] This intermediate is formed by the reaction of an amidoxime with an activated carboxylic acid derivative, typically an acyl chloride.[5][6] This [4+1] atom approach is highly modular, allowing for diverse substitutions at the C3 and C5 positions of the heterocyclic ring.

For the target molecule, this compound, the substituents dictate the choice of starting materials:

-

The 3-methyl group is sourced from acetamidoxime .

-

The 5-trichloromethyl group is introduced via trichloroacetyl chloride .

The reaction proceeds via an initial O-acylation of the acetamidoxime nucleophile by the highly electrophilic trichloroacetyl chloride. The resulting O-acyl acetamidoxime intermediate is then induced to undergo thermal dehydrative cyclization to yield the final 1,2,4-oxadiazole product. A high-boiling, non-protic solvent such as toluene is selected to facilitate the high temperatures required for efficient cyclization, while a base like pyridine can be used to scavenge the HCl byproduct from the initial acylation step.[6]

Overall Synthetic Workflow

Caption: A high-level overview of the synthesis and validation process.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Acetamidoxime

-

Trichloroacetyl chloride

-

Toluene, anhydrous

-

Pyridine, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetamidoxime (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 10 mL per gram of amidoxime) and anhydrous pyridine (1.2 eq) to the flask. Stir the mixture under a nitrogen atmosphere until the amidoxime is fully suspended.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add trichloroacetyl chloride (1.1 eq) dropwise via syringe. A white precipitate (pyridinium hydrochloride) will form. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain this temperature for 12-16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the pyridinium salt. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate mixture of ethyl acetate and hexanes to afford the pure this compound.

Proposed Reaction Mechanism

The synthesis follows a well-established two-stage pathway: O-acylation followed by intramolecular cyclocondensation.

Sources

Physicochemical properties of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and a versatile framework for drug design.[1][2] This document synthesizes available data on the subject molecule and its structural analogs to deliver insights into its physicochemical properties, a plausible synthetic route, spectral characteristics, chemical reactivity, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's profile.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in drug discovery due to its unique electronic properties and its ability to act as a metabolically stable replacement for labile ester or amide groups.[1] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]

This compound is a specific derivative featuring a methyl group at the 3-position and a trichloromethyl group at the 5-position. The introduction of the electron-withdrawing trichloromethyl group is expected to significantly influence the molecule's lipophilicity, electronic distribution, and reactivity, making it a compound of interest for structure-activity relationship (SAR) studies.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Acylation: To a stirred solution of acetamidoxime (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of trichloroacetyl chloride (1.1 eq) in DCM dropwise.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction forward. The reaction is performed at 0 °C to control the initial exotherm.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acyl intermediate by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion, the reaction mixture is heated to reflux (approx. 40 °C for DCM) for 6-12 hours to induce cyclization.

-

Causality: Thermal energy promotes the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable oxadiazole ring. In some procedures, adding a dehydrating agent can facilitate this step at lower temperatures. 4. Work-up: Cool the reaction mixture, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectral Analysis and Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single sharp singlet corresponding to the three protons of the methyl group at the C3 position. By analogy to 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (methyl singlet at δ 2.55 ppm), this peak is anticipated to appear in the δ 2.5-2.7 ppm range. * ¹³C NMR: The carbon NMR would show four distinct signals: one for the methyl carbon (~10-15 ppm), two for the heterocyclic carbons (C3 and C5, ~160-175 ppm), and one for the trichloromethyl carbon (~90-100 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. Expected peaks include C=N stretching (~1600-1650 cm⁻¹), N-O and C-O stretching within the ring (~1300-1450 cm⁻¹), and strong C-Cl stretching from the trichloromethyl group (~700-800 cm⁻¹). [4]* Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum would show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the three chlorine atoms. Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the entire trichloromethyl radical (·CCl₃).

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional components: the oxadiazole ring and the trichloromethyl group.

-

Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is an aromatic heterocycle and is generally stable under neutral and moderately acidic or basic conditions. However, harsh conditions can lead to ring-opening reactions.

-

Trichloromethyl Group Reactivity: The C-Cl bonds of the trichloromethyl group are susceptible to nucleophilic substitution, although they are generally less reactive than the C-Cl bond in a chloromethyl group due to steric hindrance and the inductive effect of the other chlorine atoms. This group can serve as a synthetic handle for further chemical modifications.

-

Methyl Group Reactivity: The methyl group is generally unreactive, but its protons can be deprotonated by a very strong base to form a carbanion, allowing for further functionalization at this position.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry. [2]The title compound, by virtue of its structural features, could be a valuable candidate or intermediate in several therapeutic areas.

-

Enzyme Inhibition: Many oxadiazole derivatives function as enzyme inhibitors. For instance, trifluoromethyl-1,2,4-oxadiazoles have been developed as potent histone deacetylase (HDAC) inhibitors for controlling plant rust diseases. [5]The trichloromethyl group in the title compound could confer specific interactions within the active sites of target enzymes.

-

Antiparasitic and Antimicrobial Agents: The increased lipophilicity provided by the CCl₃ group may enhance cell membrane permeability, a desirable trait for antiparasitic and antimicrobial drugs. [6]* Scaffold for Library Synthesis: The compound can serve as a versatile building block. The trichloromethyl group can be transformed into other functionalities, enabling the creation of a library of derivatives for high-throughput screening against various biological targets.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the hazards associated with analogous halogenated organic compounds and heterocycles, stringent safety precautions are warranted. [7][8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. * Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Expected to be a skin and eye irritant. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]

Conclusion

This compound is a compound with significant potential stemming from its combination of the medicinally important 1,2,4-oxadiazole ring and the reactivity-modulating trichloromethyl group. While experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from structural analogs. Its unique physicochemical profile suggests it could be a valuable tool for developing novel therapeutic agents and chemical probes. Further experimental validation of its properties and biological screening are critical next steps to fully realize its potential.

References

- Chemical-Suppliers. 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | CAS 1192-80-9. [Link].

- National Center for Biotechnology Information. PubChem Compound Summary for CID 302157, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. [Link].

- ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. [Link].

- PubChemLite. This compound (C4H3Cl3N2O). [Link].

- de Souza, M. V. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Center for Biotechnology Information. [Link].

- Głowacka, I. E., & Hayes, J. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. [Link].

- Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link].

- Ajani, O. O., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry. [Link].

- Wang, Y., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship. PubMed. [Link].

- Singh, A., et al. (2022). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria Repository. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This guide focuses on a specific, yet under-documented derivative, 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole. While direct literature on this exact molecule is sparse, this document will provide a comprehensive technical overview by integrating established principles of 1,2,4-oxadiazole chemistry with data from closely related analogues. Our aim is to equip researchers with the foundational knowledge to synthesize, handle, and explore the potential applications of this compound.

Core Compound Identification and Properties

CAS Number: 1195-25-1[1]

Molecular Formula: C₄H₃Cl₃N₂O

Chemical Structure:

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Weight | 201.44 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 201.93654 g/mol | PubChem |

| Monoisotopic Mass | 201.93654 g/mol | PubChem |

| Topological Polar Surface Area | 41.9 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 183 | PubChem |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry.[2] The most common and versatile method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride.

Proposed Synthetic Pathway for this compound

A plausible and efficient route to synthesize the title compound is through the reaction of acetamidoxime with a trichloroacetylating agent, followed by a cyclodehydration step.

Experimental Protocol (Hypothetical):

-

Acylation: To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, slowly add trichloroacetyl chloride (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acyl amidoxime intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cyclodehydration: Upon completion of the acylation, the solvent can be removed under reduced pressure. The crude intermediate is then heated in a high-boiling point solvent (e.g., toluene, xylene) at reflux for 4-8 hours to effect cyclodehydration.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The use of an aprotic solvent is crucial to prevent the hydrolysis of the highly reactive trichloroacetyl chloride.

-

Low Temperature for Acylation: The initial low temperature helps to control the exothermicity of the acylation reaction.

-

Heat for Cyclodehydration: The application of heat is necessary to overcome the activation energy for the intramolecular cyclization and dehydration to form the stable oxadiazole ring.

Applications in Drug Development and Biological Activity

Known Biological Activities of 1,2,4-Oxadiazole Derivatives:

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | [4][5] |

| Anti-inflammatory | Immunology | [3] |

| Antimicrobial | Infectious Diseases | [3] |

| Antiviral | Infectious Diseases | [3] |

| Central Nervous System Activity | Neurology | [3] |

The presence of the trichloromethyl group is of particular interest. Halogenated compounds often exhibit enhanced lipophilicity, which can improve cell membrane permeability. The strong electron-withdrawing nature of the trichloromethyl group can also influence the electronic properties of the oxadiazole ring, potentially modulating its binding affinity to biological targets.

Potential Mechanism of Action: A Hypothetical Pathway

Given the prevalence of 1,2,4-oxadiazole derivatives as enzyme inhibitors, a plausible mechanism of action for novel derivatives could involve the inhibition of key signaling pathways implicated in disease. For instance, in the context of cancer, a hypothetical target could be a protein kinase involved in cell proliferation.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this compound. However, based on the reactivity of the precursors and the general hazards of related chemical classes, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule. This guide provides a solid foundation for its synthesis and handling, based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic route, followed by a thorough characterization of its physicochemical properties and a systematic evaluation of its biological activities. The unique combination of the stable 1,2,4-oxadiazole core and the electron-withdrawing trichloromethyl group makes it a promising candidate for further investigation in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 23(10), 2618.

- Google Patents. (n.d.). US3979403A - Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole.

- Google Patents. (n.d.). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.

- Kumar, S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

- Google Patents. (n.d.). WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Springer. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. Retrieved from [Link]

- Altıntop, M. D., et al. (2020). Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9. Molecules, 25(1), 163.

- Google Patents. (n.d.). CN110997644A - Preparation of substituted 3-aryl-5-trifluoromethyl-1, 2, 4-oxadiazoles.

-

ResearchGate. (n.d.). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis & Biological Evaluation of 1, 3, 4-Oxadiazoles as Anticancer Agents. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C4H3Cl3N2O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying chemical principles, and provides field-proven experimental protocols. The 1,2,4-oxadiazole moiety is a significant heterocyclic scaffold in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and modulate physicochemical properties.[1] The insights and methodologies presented herein serve as a robust framework for the structural elucidation and quality control of this and structurally related compounds.

Molecular Structure and Synthetic Strategy

The structural integrity of a compound is the foundation of its function. Before delving into spectroscopic analysis, it is crucial to understand the molecule's architecture and a plausible route for its synthesis.

Molecular Formula: C₄H₃Cl₃N₂O Molecular Weight: 201.44 g/mol IUPAC Name: this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclocondensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[2] This approach is efficient and highly modular.

Proposed Synthetic Protocol

The logical synthesis for this compound involves the reaction between acetamidoxime and trichloroacetyl chloride. The initial step is the O-acylation of the amidoxime, which forms an intermediate that subsequently undergoes base- or heat-mediated cyclization with the elimination of water to yield the target oxadiazole ring.

Experimental Workflow: Synthesis

-

Reaction Setup: To a solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add trichloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or gently reflux until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified via column chromatography on silica gel or distillation under reduced pressure.

Caption: Proposed synthetic pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy: Rationale and Interpretation

Theoretical Principle: The structure possesses only one set of protons—those of the methyl group at the C3 position. The chemical shift (δ) of these protons is influenced by the electronic environment of the 1,2,4-oxadiazole ring and the strong electron-withdrawing effect of the distal trichloromethyl group. The heterocyclic ring itself is electron-deficient, which deshields the attached methyl protons, shifting them downfield from a typical aliphatic methyl signal (~0.9 ppm).

Predicted Spectrum:

-

A single, sharp singlet is expected, integrating to 3 protons.

-

The chemical shift is predicted to be in the range of δ 2.4 - 2.7 ppm . This prediction is based on data for analogous structures; for instance, the methyl group in 3-methyl-1,2,4-oxadiazol-5-amine appears around 2.3 ppm, and the presence of the highly electronegative -CCl₃ group at C5 will further deshield the C3-methyl group.[3]

¹³C NMR Spectroscopy: Rationale and Interpretation

Theoretical Principle: The molecule contains four unique carbon atoms: the methyl carbon (-CH₃), the two heterocyclic carbons (C3 and C5), and the trichloromethyl carbon (-CCl₃). Their chemical shifts are determined by their hybridization and the electronegativity of attached atoms.

Predicted Spectrum & Interpretation:

-

-CH₃ Carbon: Expected in the aliphatic region, typically δ 10 - 15 ppm .

-

-CCl₃ Carbon: This carbon is attached to three highly electronegative chlorine atoms, causing significant deshielding. Its signal is predicted to appear in the range of δ 90 - 100 ppm .

-

Oxadiazole C3: This carbon is bonded to the methyl group and two nitrogen atoms. Based on data for similar 1,2,4-oxadiazoles, its resonance is expected around δ 165 - 170 ppm .[4]

-

Oxadiazole C5: This carbon is attached to the trichloromethyl group, an oxygen, and a nitrogen atom. The combined electron-withdrawing effects place this signal significantly downfield, predicted in the range of δ 175 - 180 ppm .[4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ | 10 - 15 | Aliphatic sp³ carbon. |

| -C Cl₃ | 90 - 100 | sp³ carbon strongly deshielded by three Cl atoms. |

| C 3 (Ring) | 165 - 170 | sp² carbon in a heterocyclic environment, attached to -CH₃. |

| C 5 (Ring) | 175 - 180 | sp² carbon heavily deshielded by -CCl₃, O, and N atoms. |

| Caption: Predicted ¹³C NMR chemical shifts. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate 1024 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and perform phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Theoretical Principle: The key vibrational modes for this molecule will be associated with the 1,2,4-oxadiazole ring, the C-Cl bonds of the trichloromethyl group, and the C-H bonds of the methyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 2950 - 3000 | C-H Stretch (Methyl) | Weak-Medium | Characteristic of sp³ C-H bonds. |

| 1610 - 1640 | C=N Stretch (Oxadiazole) | Medium-Strong | Key stretching vibration of the heterocyclic ring.[5][6] |

| 1550 - 1580 | Ring Stretch (Oxadiazole) | Medium | Aromatic-like ring stretching mode.[7] |

| 1350 - 1450 | C-H Bend (Methyl) | Medium | Scissoring and asymmetric bending of the methyl group. |

| 1050 - 1150 | C-O-N Stretch (Oxadiazole) | Strong | Characteristic stretching mode for the oxadiazole core. |

| 750 - 850 | C-Cl Stretch (Trichloromethyl) | Strong | Strong absorption due to the polarity of the C-Cl bond. |

| Caption: Predicted characteristic IR absorption bands. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact by applying pressure with the anvil.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans to achieve a high-quality spectrum.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation pattern.

Theoretical Principle: Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation through various pathways. The presence of three chlorine atoms will produce a highly characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, based on the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Molecular Ion and Isotopic Pattern

The molecular ion for C₄H₃Cl₃N₂O has a nominal mass of 200 Da (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). However, the key diagnostic feature is the isotopic cluster.

-

M⁺•: The peak corresponding to the molecule with three ³⁵Cl isotopes (m/z 200).

-

[M+2]⁺•: The peak for the molecule with two ³⁵Cl and one ³⁷Cl (m/z 202).

-

[M+4]⁺•: The peak for the molecule with one ³⁵Cl and two ³⁷Cl (m/z 204).

-

[M+6]⁺•: The peak for the molecule with three ³⁷Cl (m/z 206).

The expected relative intensity ratio for a species with three chlorine atoms is approximately 100:98:32:3.5 . Observing this pattern is definitive proof of the presence of three chlorine atoms in the molecule.

Predicted Fragmentation Pathway

The fragmentation of 1,2,4-oxadiazoles is a well-studied process.[8] For this specific molecule, the primary fragmentation events are expected to be the cleavage of the weak bonds, particularly the C-C bond adjacent to the ring and the C-Cl bonds.

Caption: Predicted major fragmentation pathways under EI-MS.

Key Predicted Fragments:

-

m/z 165/167/169 ([M-Cl]⁺): Loss of a single chlorine radical. The remaining fragment still contains two chlorines, showing a characteristic isotopic pattern.

-

m/z 117/119/121/123 ([CCl₃]⁺): The trichloromethyl cation. This is expected to be a prominent peak due to the stability of the cation and the weakness of the C5-CCl₃ bond.

-

m/z 83 ([C₃H₃N₂O]⁺): Loss of the trichloromethyl radical. This fragment corresponds to the 3-methyl-1,2,4-oxadiazol-5-yl cation and provides clear evidence of the core structure.

-

m/z 41 ([CH₃CN]⁺•): A common fragment resulting from the cleavage of the oxadiazole ring.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Scan Range: m/z 40 - 300.

-

Solvent Delay: 3 minutes to prevent filament damage.

-

Summary and Conclusion

The structural elucidation of this compound is straightforward when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the unique chemical environments of the four carbon types. IR spectroscopy validates the presence of the key functional groups, namely the oxadiazole ring and the C-Cl bonds. Finally, EI-mass spectrometry confirms the molecular weight and elemental composition through its highly characteristic isotopic pattern and provides unambiguous structural evidence via predictable fragmentation pathways. The protocols and interpretive guidance provided in this document offer a comprehensive and self-validating system for the characterization of this important heterocyclic compound.

References

-

ResearchGate. ¹H-NMR spectra of the three oxadiazole derivatives. Available at: [Link]

-

SpectraBase. [3][9][10]Oxadiazole, 5-(4-tert-butylphenoxymethyl)-3-(thiophen-2-yl)- [FTIR]. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and Screening of New[3][10][11]Oxadiazole,[3][9][10]Triazole, and[3][9][10]Triazolo[4,3-b][3][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]

-

ACS Publications. Synthesis and Screening of New[3][10][11]Oxadiazole,[3][9][10]Triazole, and[3][9][10]Triazolo[4,3-b][3][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available at: [Link]

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available at: [Link]

-

International Journal of Scientific Research. A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. Available at: [Link]

-

Semantic Scholar. Synthesis and Screening of New[3][10][11]Oxadiazole,[3][9][10]Triazole, and[3][9][10]Triazolo. Available at: [Link]

-

ResearchGate. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

National Institutes of Health (NIH). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Available at: [Link]

-

ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

-

PubMed Central. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Available at: [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

National Institutes of Health (NIH). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE(51791-12-9) 1H NMR spectrum [chemicalbook.com]

Thermal Stability and Decomposition of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole: A Methodological and Mechanistic Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a bioisostere for amide and ester groups, which enhances metabolic stability in drug candidates[1][2]. The introduction of a trichloromethyl group at the C5 position is anticipated to modulate the electronic properties, lipophilicity, and reactivity of the heterocycle. This guide provides a comprehensive theoretical and methodological framework for evaluating the thermal stability and decomposition pathways of the novel compound 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole. Due to the limited direct literature on this specific molecule, this document synthesizes information from related structures to propose synthetic routes, predict decomposition mechanisms, and outline detailed experimental protocols for validation.

Introduction: The Significance of Substituted 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in drug discovery. Its unique structure, featuring two nitrogen atoms and one oxygen atom, imparts a combination of chemical and thermal stability, making it a "privileged scaffold" in the design of therapeutic agents[3]. These compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3][4].

The stability of the 1,2,4-oxadiazole ring is generally high, often tolerating strong acids and bases[3]. However, its relatively low aromaticity and the inherent weakness of the N-O bond make it susceptible to thermal or photochemical rearrangements[1][5]. The introduction of a trichloromethyl (-CCl₃) group, a strong electron-withdrawing moiety, is expected to significantly influence the thermal behavior of the molecule. While the -CCl₃ group can sometimes stabilize heterocyclic systems, it also introduces potential new decomposition pathways, such as dehydrochlorination or homolytic cleavage of the C-Cl or C-C bonds[6].

This guide will explore the synthesis, predicted thermal behavior, and the analytical techniques required to characterize this compound.

Proposed Synthesis of this compound

While a specific synthesis for this compound is not documented in the reviewed literature, a plausible and efficient route can be designed based on well-established methods for constructing the 1,2,4-oxadiazole ring[5][7]. The most common and versatile approach involves the cyclization of an O-acylamidoxime intermediate.

The proposed synthesis would proceed in two main steps:

-

Formation of Acetamidoxime: Reaction of acetonitrile with hydroxylamine.

-

Acylation and Cyclization: Reaction of the resulting acetamidoxime with trichloroacetyl chloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of Acetamidoxime

-

To a solution of hydroxylamine hydrochloride (1.0 eq) and a suitable base (e.g., sodium carbonate, 1.1 eq) in ethanol, add acetonitrile (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude acetamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude acetamidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction involves the initial formation of an O-acylamidoxime intermediate, which then undergoes thermal cyclization (often promoted by gentle heating or prolonged stirring at room temperature) to form the 1,2,4-oxadiazole ring.

-

Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target compound.

Diagram of Proposed Synthesis ```dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

acetonitrile [label="Acetonitrile"]; hydroxylamine [label="Hydroxylamine"]; acetamidoxime [label="Acetamidoxime"]; trichloroacetyl_chloride [label="Trichloroacetyl Chloride"]; target [label="3-Methyl-5-(trichloromethyl)-\n1,2,4-oxadiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

acetonitrile -> acetamidoxime [label="Step 1"]; hydroxylamine -> acetamidoxime; acetamidoxime -> target [label="Step 2"]; trichloroacetyl_chloride -> target; }

Caption: Hypothesized thermal decomposition pathways.

Methodologies for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Experimental Protocol:

-

Calibrate the TGA instrument using standard reference materials.

-

Place 5-10 mg of the sample in an alumina or platinum crucible.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under both an inert atmosphere (nitrogen or argon) and an oxidizing atmosphere (air) to assess the influence of oxygen on the decomposition mechanism.[8][9]

-

Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Seal 2-5 mg of the sample in an aluminum pan.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under both inert and oxidizing atmospheres.

-

Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition.

TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during decomposition.

Experimental Protocol:

-

Perform TGA as described in section 4.1.

-

Couple the outlet of the TGA furnace to a mass spectrometer or an FTIR gas cell via a heated transfer line.

-

Analyze the evolved gases in real-time as the sample is heated.

-

Correlate the evolution of specific gaseous products with the mass loss steps observed in the TGA curve to elucidate the decomposition mechanism.

Summary of Predicted and Required Data

The following table summarizes the key data points that should be obtained from the proposed experimental analysis.

| Parameter | Analytical Technique | Purpose |

| Onset Decomposition Temperature (T_onset) | TGA | To define the upper limit of thermal stability. |

| Mass Loss (%) | TGA | To quantify the extent of decomposition in different stages. |

| Melting Point (T_m) | DSC | To determine the physical transition prior to decomposition. |

| Enthalpy of Decomposition (ΔH_d) | DSC | To quantify the energy released during decomposition. |

| Evolved Gas Analysis | TGA-MS / TGA-FTIR | To identify decomposition products and confirm the reaction pathway. |

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a robust framework for its synthesis and characterization. By leveraging established synthetic methodologies and principles of physical organic chemistry, we have proposed plausible synthesis and decomposition pathways. The detailed experimental protocols outlined herein will enable researchers to systematically investigate the thermal properties of this novel compound. Such studies are crucial for understanding its potential applications and handling requirements, particularly in the context of drug development where thermal stability is a critical parameter. The interplay between the stable 1,2,4-oxadiazole core and the reactive trichloromethyl group promises to yield fascinating and important chemical insights.

References

-

A New Photoisomerization of 1,2,4-Oxadiazoles. A Computational Study. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Cotter, J. L., & Knight, G. J. (1966). Pyrolysis of 3,5-diphenyl-1,2,4-oxadiazole and 2,5-diphenyl-1,3,4-oxadiazole. Chemical Communications (London), 336. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC. Retrieved January 4, 2026, from [Link]

-

1,2,4-Oxadiazoles. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved January 4, 2026, from [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI. Retrieved January 4, 2026, from [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). PubMed. Retrieved January 4, 2026, from [Link]

-

Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. Retrieved January 4, 2026, from [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Oriental Journal of Chemistry. Retrieved January 4, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). PubMed. Retrieved January 4, 2026, from [Link]

-

Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials. (2015). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Energetic 1,2,4-oxadiazoles: synthesis and properties. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

N-Halogenation by Vanadium-Dependent Haloperoxidases Enables 1,2,4-Oxadiazole Synthesis. (2024). PubMed. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]

-

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Trichloronitrosomethane. Part II. Thermal decomposition, and an improved synthesis, of trichloronitrosomethane. (1972). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Thermal Decomposition of [Pd(NH3)4][IrCl6] under Different Conditions. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole in Organic Solvents

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities and its presence in numerous bioactive compounds.[1] The specific analogue, 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole, combines this valuable heterocycle with a bulky, highly electronegative trichloromethyl group, presenting unique physicochemical properties that directly influence its behavior in solution. A thorough understanding of its solubility is paramount for researchers in drug discovery and development, as it governs everything from reaction kinetics in synthesis to bioavailability and formulation strategies in preclinical studies.[2] This guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the solubility of this compound in a range of common organic solvents. We will delve into the underlying principles of solubility, present a robust, self-validating experimental protocol, and discuss the interpretation of solubility data within the context of drug development.

Theoretical Framework: Predicting Solubility

Before embarking on experimental measurements, a theoretical assessment of the solute and solvent properties can provide invaluable insight and guide solvent selection. This predictive approach is grounded in the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4]

Physicochemical Analysis of the Solute

The structure of this compound is key to its solubility profile.

-

1,2,4-Oxadiazole Ring: This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, creating a polar core with significant dipole moment and potential for hydrogen bond acceptance.

-

Methyl Group (-CH₃): A small, non-polar, lipophilic group.

-

Trichloromethyl Group (-CCl₃): This group is the most dominant feature. It is highly lipophilic and strongly electron-withdrawing, but it is not a hydrogen bond donor and a very weak acceptor. Its bulkiness can also introduce steric factors that influence how solvent molecules pack around the solute.

Based on this structure, the molecule possesses both polar (the oxadiazole ring) and non-polar (the trichloromethyl and methyl groups) characteristics. Therefore, its solubility will be highest in solvents that can effectively interact with both of these features, suggesting that solvents of intermediate polarity or those with specific interaction capabilities may be most effective.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[5] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[6][7] The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated, with smaller distances indicating a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of well-characterized solvents.[8]

Caption: Logical relationship between solute/solvent properties and solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical models are useful, the definitive measure of solubility must be determined experimentally. The saturation shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility due to its reliability and direct measurement approach.[9] This method ensures that the system has reached true thermodynamic equilibrium, providing a solubility value that is crucial for pharmaceutical development.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by including steps to confirm that equilibrium has been achieved.

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, Methanol, DMSO), HPLC-grade or equivalent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming saturation.[9] Add a precisely known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[10] The system must be agitated long enough to reach equilibrium. A validation step is critical here.

-

Equilibrium Validation (Self-Validation Step): To ensure equilibrium is reached, sample the solutions at multiple time points (e.g., 24, 48, and 72 hours).[11] Equilibrium is confirmed when the measured concentration of the solute does not change between the later time points (e.g., the 48-hour and 72-hour results are statistically identical).[11]

-

Sample Collection and Preparation: Once equilibrium is confirmed, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant.

-

Phase Separation: To remove any remaining microscopic solid particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.[12] This step is crucial to avoid overestimation of solubility.

-

Quantification: Prepare a precise dilution of the clarified filtrate in a suitable volumetric flask using the same solvent. Analyze the concentration of the diluted sample using a pre-validated HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Caption: Shake-Flask method workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, comparative table. This allows for easy identification of trends and informs the selection of suitable solvents for various applications.

Table 1: Solubility of this compound and Solvent Hansen Parameters

| Solvent | Solvent Class | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Solubility at 25°C |

| n-Hexane | Non-polar Aliphatic | 14.9 | 0.0 | 0.0 | To Be Determined |

| Toluene | Non-polar Aromatic | 18.0 | 1.4 | 2.0 | To Be Determined |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | To Be Determined |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | To Be Determined |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | To Be Determined |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | To Be Determined |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 | To Be Determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | To Be Determined |

Note: Hansen parameter values are representative and may vary slightly by source.[13]

Interpretation of Results:

By correlating the determined solubility values with the properties of the solvents, a clear picture emerges.

-

Low solubility would be expected in highly non-polar solvents like hexane, which cannot effectively solvate the polar oxadiazole ring.

-

High solubility might be found in solvents like dichloromethane or ethyl acetate, which offer a balance of polarity and dispersion forces capable of interacting with both the polar and non-polar moieties of the solute.

-

The role of hydrogen bonding can be assessed by comparing solubility in aprotic solvents (like acetone) versus protic solvents (like methanol). Given the solute is primarily a hydrogen bond acceptor, this interaction can enhance solubility, but the dominant non-polar -CCl₃ group may limit miscibility in highly cohesive, H-bonded solvents.

This data is directly applicable to drug development. For instance, solvents that demonstrate high solubility are excellent candidates for purification via crystallization. For formulation, a solvent system where the compound has moderate but sufficient solubility might be chosen to create stable parenteral solutions or to facilitate controlled precipitation in oral dosage forms.

Conclusion

Determining the solubility of this compound is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. This guide has outlined a dual approach that combines theoretical prediction using physicochemical principles and Hansen Solubility Parameters with the practical, robust, and reliable Shake-Flask method for experimental validation. By systematically applying this framework, researchers can generate accurate and actionable solubility data. This knowledge empowers informed decisions in process chemistry, formulation science, and preclinical development, ultimately accelerating the journey of promising compounds from the laboratory to the clinic.

References

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). [Link]

-

Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Thakuria, R., et al. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Hansen, C. M. Hansen Solubility Parameters for Beginners. [Link]

-

University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Kim, M., et al. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. (2024). [Link]

-

Nardi, G. M., et al. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. (2016). [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Shirazian, S., et al. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences. (2025). [Link]

-

National Center for Biotechnology Information. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. PubChem Compound Database. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Shirazian, S., et al. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. PubMed. (2025). [Link]

-

McDonagh, J. L., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. (2021). [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Pérez-Sánchez, M., et al. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. (2023). [Link]

-

University of Central Arkansas, Department of Chemistry. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Hansen parameters of the different organic solvents used. [Link]

-

University of Calgary, Department of Chemistry. Solubility of Organic Compounds. (2023). [Link]

-

ResearchGate. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models. (2025). [Link]

-

Zhang, X., et al. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. [Link]

-

Gribanov, P. V., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. (2022). [Link]

-

Khanye, S. D., et al. Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria. [Link]

-

National Center for Biotechnology Information. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. PubChem Compound Database. [Link]

-

Al-Masoudi, N. A., et al. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. (2018). [Link]

-

Molbase. 1192-81-0(5-(CHLOROMETHYL)-3-METHYL-1,2,4-OXADIAZOLE) Product Description. [Link]

-

ResearchGate. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2025). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

The Ascendant Role of the Trichloromethyl Group in the Bioactivity of 1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery

Foreword: Unlocking Potent Bioactivities through Strategic Substitution

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold stands as a privileged heterocycle, consistently featured in a diverse array of therapeutic agents.[1][2] Its metabolic stability, favorable pharmacokinetic profile, and capacity for versatile substitution make it a cornerstone for the design of novel bioactive molecules.[3] This guide delves into a specific, yet profoundly impactful, modification of this scaffold: the incorporation of a trichloromethyl (-CCl₃) group. The introduction of this bulky, lipophilic, and highly electronegative moiety has been shown to dramatically enhance the biological activities of oxadiazole derivatives, paving the way for new frontiers in the development of anticancer, antifungal, antimicrobial, and insecticidal agents.[4] This document serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the synthesis, potential biological activities, and mechanistic underpinnings of trichloromethyl-substituted oxadiazoles.

I. The Strategic Importance of the Trichloromethyl Moiety

The trichloromethyl group is not a mere structural embellishment; its presence on the oxadiazole ring imparts a unique combination of physicochemical properties that can profoundly influence a molecule's interaction with biological targets. The high electronegativity of the three chlorine atoms creates a strong electron-withdrawing effect, which can modulate the electronic distribution within the entire heterocyclic system. This, in turn, can enhance the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding and dipole-dipole interactions, with target proteins and enzymes.[3]

Furthermore, the lipophilicity of the -CCl₃ group can significantly impact the compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This enhanced lipophilicity can facilitate passage through cellular membranes, increasing intracellular concentrations and, consequently, biological efficacy.

II. Synthesis of 2-Trichloromethyl-5-Aryl-1,3,4-Oxadiazoles: A Robust and Versatile Approach

The synthesis of the core 2-trichloromethyl-5-aryl-1,3,4-oxadiazole structure is typically achieved through a well-established and efficient cyclization reaction. The most common and direct method involves the condensation of an aryl carboxylic acid with trichloroacetic hydrazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).[5]

General Synthesis Workflow

Caption: General workflow for the synthesis of 2-trichloromethyl-5-aryl-1,3,4-oxadiazoles.